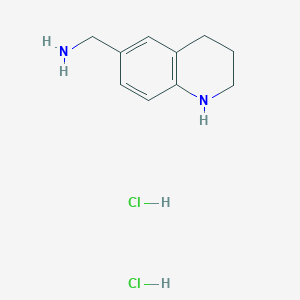
N-butyl-6-chloro-5-nitropyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butil-6-cloro-5-nitropirimidin-4-amina: es un compuesto químico con la fórmula molecular C8H11ClN4O2 y un peso molecular de 230,65 g/mol . Es un derivado de la pirimidina, un compuesto orgánico aromático heterocíclico similar a la piridina. Este compuesto se caracteriza por la presencia de un grupo butilo, un átomo de cloro y un grupo nitro unidos al anillo de pirimidina.
Métodos De Preparación
La síntesis de N-butil-6-cloro-5-nitropirimidin-4-amina normalmente implica los siguientes pasos:
Cloración: La adición de un átomo de cloro al anillo de pirimidina.
Butilación: La unión de un grupo butilo al átomo de nitrógeno del anillo de pirimidina.
Estas reacciones se llevan a cabo bajo condiciones controladas para asegurar que el producto deseado se obtiene con alta pureza. Los métodos de producción industrial pueden implicar el uso de catalizadores y condiciones de reacción específicas para optimizar el rendimiento y la eficiencia .
Análisis De Reacciones Químicas
La N-butil-6-cloro-5-nitropirimidin-4-amina sufre diversas reacciones químicas, incluyendo:
Reacciones de sustitución: El átomo de cloro puede ser sustituido por otros grupos funcionales bajo condiciones apropiadas.
Reacciones de reducción: El grupo nitro puede ser reducido a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Reacciones de oxidación: El compuesto puede sufrir oxidación para formar diferentes productos dependiendo del agente oxidante utilizado.
Los reactivos comunes utilizados en estas reacciones incluyen gas hidrógeno, catalizadores como paladio sobre carbono y agentes oxidantes como el permanganato de potasio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
La N-butil-6-cloro-5-nitropirimidin-4-amina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de otros compuestos orgánicos complejos.
Biología: Se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en la producción de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de la N-butil-6-cloro-5-nitropirimidin-4-amina implica su interacción con objetivos moleculares específicos. El grupo nitro puede sufrir reducción para formar intermediarios reactivos que interactúan con componentes celulares, lo que lleva a varios efectos biológicos. Las vías y objetivos exactos involucrados aún están bajo investigación, pero se cree que afecta procesos celulares como la síntesis y reparación del ADN .
Comparación Con Compuestos Similares
La N-butil-6-cloro-5-nitropirimidin-4-amina se puede comparar con otros compuestos similares como:
6-cloro-N-etil-5-nitropirimidin-4-amina: Este compuesto tiene un grupo etilo en lugar de un grupo butilo, lo que puede afectar sus propiedades químicas y actividades biológicas.
6-cloro-5-nitropirimidin-4-amina: Carece del grupo butilo, lo que puede resultar en diferente reactividad y aplicaciones.
Propiedades
Número CAS |
492464-18-3 |
|---|---|
Fórmula molecular |
C8H11ClN4O2 |
Peso molecular |
230.65 g/mol |
Nombre IUPAC |
N-butyl-6-chloro-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C8H11ClN4O2/c1-2-3-4-10-8-6(13(14)15)7(9)11-5-12-8/h5H,2-4H2,1H3,(H,10,11,12) |
Clave InChI |
SLMDKWYHHCRFSE-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=C(C(=NC=N1)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11877013.png)
![6-Hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11877021.png)
![tert-Butyl 5-methyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11877025.png)
![2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11877028.png)
![1-(2,8-Dimethyl-8H-pyrazolo[1,5-b]indazol-3-yl)ethanone](/img/structure/B11877030.png)
![4-Chloro-5,6-dihydrobenzo[H]quinazolin-2-amine](/img/structure/B11877039.png)


![(2'-Chloro-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B11877057.png)
![2-(6-Methoxypyridazin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11877058.png)

